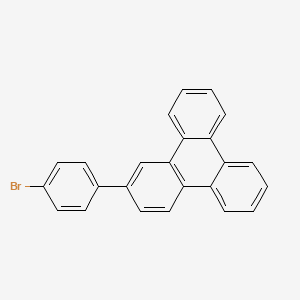

2-(4-Bromophenyl)triphenylene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWESVNIHRVSDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Triphenylene Core in Supramolecular and π Conjugated Systems

The foundation of 2-(4-Bromophenyl)triphenylene is the triphenylene (B110318) core, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings. chemicalbook.com This planar, disc-like structure is a cornerstone in the development of supramolecular assemblies and π-conjugated systems. nih.govnih.govnih.gov The overlapping π-orbitals of the aromatic rings create a pathway for charge migration, a property that is highly sought after in the design of organic electronic materials. researchgate.net

Triphenylene derivatives are known for their ability to self-assemble into columnar structures, where the disc-shaped molecules stack on top of each other. nih.gov This stacking is driven by π-π interactions between the aromatic cores, leading to the formation of one-dimensional "molecular wires." researchgate.net The distance between the rings in these columns is typically around 3.5 Å, facilitating efficient charge transport. nih.gov This inherent self-assembly behavior makes triphenylene-based materials promising candidates for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic cells. nih.govgoogle.com

Strategic Functionalization of Aromatic Hydrocarbons for Advanced Materials Applications

The properties of polycyclic aromatic hydrocarbons like triphenylene (B110318) can be finely tuned through strategic functionalization. nih.govbeilstein-journals.orgnih.gov Attaching different chemical groups to the aromatic core can alter its electronic properties, solubility, and self-assembly behavior. This process, known as functionalization, is a key strategy in the development of advanced materials with tailored characteristics. nih.gov

For instance, the introduction of alkoxy or alkylthio groups can enhance the solubility of triphenylene derivatives and influence their liquid crystalline properties. researchgate.net Similarly, the incorporation of specific functional groups can be used to direct the self-assembly process, leading to the formation of complex supramolecular structures with desired functionalities. nih.govfao.org The ability to modify the periphery of the triphenylene core opens up a vast design space for creating materials with optimized performance for specific applications. nih.gov

Research Significance of 2 4 Bromophenyl Triphenylene As a Versatile Synthetic Intermediate and Functional Material Precursor

The introduction of a 4-bromophenyl group to the triphenylene (B110318) core at the 2-position yields 2-(4-Bromophenyl)triphenylene. This specific functionalization is of significant research interest for several reasons. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations. acs.org This makes this compound a valuable intermediate for the synthesis of more complex, multi-functional triphenylene derivatives.

The presence of the bromophenyl group also influences the electronic and photophysical properties of the triphenylene core. This can lead to materials with unique characteristics suitable for various applications. For example, brominated aromatic compounds have been investigated for their potential use in organic electronics and as flame retardants. nih.govresearchgate.net The specific isomer, this compound, provides a well-defined platform for systematically studying the structure-property relationships of brominated PAHs.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C24H15Br |

| Molecular Weight | 383.29 g/mol |

| CAS Number | 1158227-56-5 |

| Physical State | Solid |

Note: This data is compiled from publicly available chemical databases. tcichemicals.comarctomsci.com

Overview of Current Research Trajectories and Challenges for Brominated Triphenylene Derivatives

Direct Annulation and Cyclization Approaches

Direct annulation and cyclization represent a powerful class of reactions for the construction of polycyclic aromatic hydrocarbons (PAHs) like triphenylene from simpler precursors. These methods involve the formation of multiple carbon-carbon bonds in a single cascade.

Oxidative Cyclodehydrogenation (Scholl Reaction) Pathways for Triphenylene Formation

The Scholl reaction is a classic and highly effective method for synthesizing PAHs through intramolecular or intermolecular aryl-aryl coupling via oxidative cyclodehydrogenation. acs.orgnih.gov This reaction is plagued by challenges such as competing rearrangements, oligomerization, and issues with regioselectivity, which can be partially addressed by strategic precursor design. acs.org The synthesis of zigzag carbon nanobelts using Scholl reactions highlights its power in creating strained polycyclic systems. nih.gov

The synthesis of substituted triphenylenes, including bromophenyl variants, via the Scholl reaction can be achieved using various oxidants and catalytic systems. nih.gov The choice of reagent is critical and can influence reaction efficiency and selectivity. Common systems include Lewis acids paired with an oxidant, such as iron(III) chloride (FeCl₃), or a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a strong protic acid like trifluoromethanesulfonic acid (TfOH). tcichemicals.comrsc.org

For bromophenyl-substituted precursors, the reaction conditions must be carefully controlled to promote the desired C-C bond formation without leading to unwanted side reactions. For instance, the synthesis of rubicene (B91611) from 9,10-diphenylanthracene (B110198) is accomplished using DDQ and TfOH in dichloromethane (B109758) at 0 °C, yielding the product in 67% after one hour. tcichemicals.com In other cases, FeCl₃ is used as both a catalyst and an oxidant. The reaction of cyclic pyrrole-thiophene hybrids with DDQ/Sc(OTf)₃ resulted in a partially fused product in 45% yield, demonstrating the selectivity achievable with specific reagent combinations. kyoto-u.ac.jp The conditions can be finely tuned; for example, modifying temperature and the concentration of trifluoromethanesulfonic acid can quantitatively convert a precursor to its rearranged product. acs.org

Table 1: Representative Catalytic Systems for Scholl Reactions

| Catalyst/Oxidant System | Substrate Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| DDQ / TfOH | 9,10-Diphenylanthracene | Dichloromethane, 0 °C, 1 hr | 67% | tcichemicals.com |

| FeCl₃ | Tetraceno[5,6-bc:11,12-b'c']dithiophene Precursors | Not specified | Quantitative | researchgate.net |

| DDQ / Sc(OTf)₃ | Cyclic Pyrrole-Thiophene Hybrid | Reflux | 45% | kyoto-u.ac.jp |

The mechanism of the Scholl reaction is complex and can proceed through different pathways depending on the substrate and reaction conditions. The two most commonly proposed mechanisms involve either a radical cation or an arenium ion (electrophilic) pathway. nih.gov

In the radical cation pathway, the oxidant removes an electron from the aromatic precursor to form a radical cation. This intermediate can then dimerize or trimerize, followed by subsequent oxidation and deprotonation steps to form the final aromatic system. This mechanism is supported by the effectiveness of oxidants like DDQ in combination with a protic acid. nih.gov

Alternatively, under strongly acidic conditions with a Lewis acid like AlCl₃, the reaction may proceed via an arenium ion mechanism. nih.gov Protonation of the aromatic ring generates a highly electrophilic arenium ion, which then attacks another neutral arene molecule. This is followed by a series of oxidation and deprotonation steps to yield the coupled product. Computational studies have shown that for certain substrates, the arenium ion mechanism proceeds through a lower energetic barrier. nih.gov In some cases, structural rearrangements can occur faster than the desired C-C bond formation, leading to isomeric products. nih.gov The anodic trimerization of aromatic ortho-diethers to form hexasubstituted triphenylenes provides another example of cyclic trimerization under non-nucleophilic conditions. rsc.org

Rhodium-Catalyzed [2+2+2] Cycloaddition Strategies for Triphenylene Scaffolds

The [2+2+2] cycloaddition of three alkyne molecules is a highly atom-economical method for constructing benzene (B151609) rings and their annulated derivatives, such as triphenylene. wikipedia.org This transformation is catalyzed by various transition metals, with rhodium being particularly effective.

The synthesis of a specifically substituted triphenylene like this compound via [2+2+2] cycloaddition requires the controlled trimerization of unsymmetrical alkynes. The regioselectivity of the cycloaddition—that is, the specific arrangement of substituents on the newly formed aromatic ring—is a significant challenge. wikipedia.org For example, the trimerization of phenylacetylene (B144264) can lead to a mixture of 1,2,4- and 1,3,5-substituted isomers. wikipedia.org

The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents and the catalyst system. wikipedia.orgnih.gov In the context of synthesizing this compound, a potential strategy involves the co-cyclotrimerization of two molecules of a simple alkyne (e.g., acetylene (B1199291) or a protected version) with one molecule of 1-bromo-4-(phenylethynyl)benzene. Achieving high regioselectivity for the desired 1,2,4-substitution pattern is crucial. The halide moiety on precursors has been shown to be compatible with rhodium-catalyzed cycloadditions, with no oxidative insertion observed, which is promising for the synthesis of brominated targets. researchgate.net The scope of rhodium-catalyzed cycloadditions is broad, enabling the synthesis of various complex structures, including multi-substituted dihydronaphthalenes and pyrimidinones. rsc.orgnih.gov

Table 2: Regiochemical Outcomes in Alkyne Cyclotrimerization

| Alkyne Type | Catalyst Type | Potential Products | Controlling Factors | Reference |

|---|---|---|---|---|

| Unsymmetrical (e.g., Phenylacetylene) | Metal Catalyst | 1,2,4- and 1,3,5-isomers | Steric bulk, Catalyst choice | wikipedia.org |

| Diene-tethered Alkynyl Halides | Cationic Rhodium(I) | Bicyclic products | Catalyst, Substrate structure | researchgate.net |

The ligands coordinated to the rhodium center play a paramount role in controlling the catalyst's activity and selectivity. rsc.orgresearchgate.net By modifying the steric and electronic properties of the ligands, the outcome of the cycloaddition can be optimized. For instance, in rhodium-catalyzed hydroformylation, decreasing phosphine (B1218219) basicity (an electronic effect) was found to increase enantioselectivity, while steric properties played a lesser role in regioselectivity. rsc.orgresearchgate.net

In the context of [2+2+2] cycloadditions, ligands such as phosphines (e.g., tri(o-tolyl)phosphine), phosphoramidites, or chiral bisphosphines can be employed. nih.govorgsyn.org The ligand can influence the formation of the initial metallacyclopentadiene intermediate, which is a key step in the catalytic cycle, thereby directing the regiochemical outcome of the subsequent insertion of the third alkyne molecule. wikipedia.org Catalyst optimization involves screening different rhodium precursors (e.g., [RhCl(CO)₂]₂, Wilkinson's catalyst) and a variety of ligands to maximize the yield and regioselectivity for the desired substituted triphenylene product. wikipedia.orgnih.gov

Organometallic Coupling Approaches for Triphenylene Derivatives

Organometallic coupling reactions are powerful tools for the construction of carbon-carbon bonds, providing efficient pathways to arylated triphenylenes. These methods offer a high degree of control over the final structure and have been widely employed in the synthesis of complex organic molecules.

Palladium-Free Synthetic Pathways for Triphenylene Derivatives

While palladium-catalyzed reactions are prevalent, palladium-free alternatives offer advantages such as reduced cost and toxicity. These methods often rely on the reactivity of organolithium or other highly reactive organometallic reagents.

A potential palladium-free route to triphenylene derivatives involves the nucleophilic aromatic substitution (SNAr) of fluoroarenes. While SNAr reactions are typically effective for electron-poor fluoroarenes, recent advancements have enabled the functionalization of unactivated fluoroarenes through photoredox catalysis. nih.gov This methodology could be adapted for the synthesis of this compound by reacting a fluorotriphenylene precursor with a (4-bromophenyl)lithium reagent. The organolithium reagent, generated in situ from 1,4-dibromobenzene (B42075) and n-butyllithium, would act as the nucleophile. The reaction mechanism likely involves the formation of a radical cation of the fluoroarene, which accelerates the nucleophilic attack.

A related approach involves the reaction of diphenylmethane (B89790) with n-butyllithium to form a diphenylmethyllithium species. This can then react with a suitable benzophenone (B1666685) derivative. For instance, the synthesis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene is achieved by reacting diphenylmethane with n-butyllithium, followed by the addition of (4-bromophenyl)(phenyl)methanone. chemicalbook.comrsc.org A subsequent acid-catalyzed dehydration yields the final product. rsc.org This strategy highlights the utility of organolithium reagents in forming complex aromatic structures.

The introduction of a bromophenyl group is a key step in the synthesis of this compound. This can be achieved through various methods. One approach involves the Diels-Alder reaction between a bromophenyl-substituted quinone and a diene like anthracene, followed by a reduction step to form a triptycene (B166850) derivative with a bromophenyl pendant. mdpi.com While this yields a triptycene, the principle of incorporating the bromophenyl group early in the synthesis is relevant.

In the context of triphenylene synthesis, a plausible palladium-free strategy would involve the cyclotrimerization of a bromophenyl-substituted alkyne or a related precursor. Alternatively, a pre-formed triphenylene core could be brominated, followed by further functionalization, although this falls under derivatization strategies. The synthesis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene demonstrates the direct incorporation of a bromophenyl group through the use of a bromophenyl-containing ketone as a starting material. chemicalbook.comrsc.org

Suzuki-Miyaura Cross-Coupling for Arylated Triphenylenes

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds between aryl groups. researchgate.netnih.govsigmaaldrich.comnih.govyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. researchgate.netnih.govyoutube.com

For the synthesis of this compound, two primary Suzuki-Miyaura pathways can be envisioned:

Coupling of 2-bromotriphenylene (B175828) with (4-bromophenyl)boronic acid: In this approach, a pre-synthesized 2-bromotriphenylene would be reacted with (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base.

Coupling of triphenylene-2-boronic acid with 1,4-dibromobenzene: Here, a triphenylene boronic acid derivative would serve as the organoboron component, reacting with an excess of 1,4-dibromobenzene.

The choice of catalyst is crucial for the success of the Suzuki-Miyaura coupling. N-heterocyclic carbene (NHC)-palladium complexes have shown high efficiency in such reactions. researchgate.netnih.gov The reaction conditions, including the choice of solvent, base, and temperature, would need to be optimized to achieve a good yield of the desired product.

Table 1: Hypothetical Suzuki-Miyaura Reaction for this compound

| Entry | Triphenylene Precursor | Boron Reagent | Palladium Catalyst | Base | Solvent | Product |

| 1 | 2-Bromotriphenylene | (4-Bromophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | This compound |

| 2 | Triphenylene-2-boronic acid | 1,4-Dibromobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | This compound |

Other Cross-Coupling Methodologies for C-C Bond Formation

Besides the Suzuki-Miyaura reaction, other cross-coupling methods can be employed for the synthesis of arylated triphenylenes. The Stille coupling, which utilizes organotin reagents, and the Negishi coupling, involving organozinc reagents, are viable alternatives.

Palladium-catalyzed C-H arylation is another powerful technique that allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials. mdpi.com For example, the C-H arylation of benzofurans has been achieved using triarylantimony difluorides as the arylating agent in the presence of a palladium catalyst. mdpi.com A similar strategy could potentially be applied to the direct arylation of triphenylene with a suitable bromophenylating agent.

Derivatization of Pre-formed Triphenylene Cores

An alternative synthetic strategy involves the modification of a pre-existing triphenylene scaffold. This approach can be more efficient if the parent triphenylene is readily available. Triphenylene itself can be synthesized through various methods, including the cyclotrimerization of benzyne (B1209423) or the dehydrogenation of dodecahydrotriphenylene. chemicalbook.com

Once the triphenylene core is obtained, it can be functionalized through electrophilic aromatic substitution reactions. For instance, bromination of triphenylene using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid could introduce a bromine atom at the 2-position, yielding 2-bromotriphenylene. This intermediate can then be subjected to a Suzuki-Miyaura coupling with (4-bromophenyl)boronic acid as described earlier.

Direct C-H functionalization of the triphenylene core with a bromophenyl group is also a possibility, although controlling the regioselectivity might be challenging.

Electrophilic Bromination Strategies and Regiocontrol

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic compounds. In the context of synthesizing this compound, a key precursor is 2-bromotriphenylene. The regioselectivity of electrophilic bromination on the triphenylene core is a critical aspect to consider.

The triphenylene molecule has two distinct positions for electrophilic attack: C1 and C2. Theoretical studies and experimental results for similar reactions, such as chlorination, provide insights into the expected outcome of bromination. The chlorination of triphenylene in acetic acid has been shown to yield a mixture of 1-chlorotriphenylene and 2-chlorotriphenylene, with the 1-isomer being the major product in a 73:27 ratio. rsc.org This suggests that the C1 position is intrinsically more reactive towards electrophiles. This is attributed to the electronic structure of the triphenylene core. rsc.org

To overcome this lack of regioselectivity, alternative strategies can be employed. One approach involves the use of directing groups. youtube.comyoutube.com By introducing a directing group at a specific position on the triphenylene core, it is possible to influence the position of subsequent electrophilic attack. For instance, the nitration of hexaalkoxytriphenylene derivatives has been shown to be highly regioselective. tandfonline.comtandfonline.com A similar strategy could potentially be adapted for bromination, although this would require additional synthetic steps for the introduction and potential removal of the directing group.

Another powerful method for the synthesis of specific aryl bromides is the use of milder and more selective brominating agents. Reagents like N-bromosuccinimide (NBS) in the presence of a catalyst, or other specialized brominating agents, can offer improved regioselectivity in certain aromatic systems. rsc.org However, specific studies on the regioselective bromination of unsubstituted triphenylene to favor the 2-position are not widely reported in the literature.

A plausible and more controlled route to this compound would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2-bromotriphenylene as a key intermediate. wikipedia.org Given that 2-bromotriphenylene is commercially available as a high-purity compound for OLED applications, it is likely produced through a multi-step, optimized synthesis rather than a simple direct bromination of triphenylene. innospk.comossila.comcymitquimica.comlookchem.com

The most common method for preparing aryl bromides for use in cross-coupling reactions remains electrophilic aromatic bromination. rsc.org The challenge lies in controlling the regioselectivity, especially for polycyclic systems like triphenylene where multiple positions are available for substitution.

| Reaction | Reagents and Conditions | Products | Key Challenges |

| Direct Bromination of Triphenylene | Br₂, Lewis Acid (e.g., FeBr₃) | Mixture of 1-bromotriphenylene and 2-bromotriphenylene | Poor regioselectivity, with the 1-isomer being the major product. Separation of isomers is required. |

| Directed Bromination | Triphenylene with a directing group, Brominating agent | Regioselective bromination at the desired position | Requires additional steps for introduction and removal of the directing group. |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the formation of C-C bonds in aromatic systems. rsc.org In the synthesis of this compound, this could theoretically be achieved in two ways:

Reaction of a triphenylene nucleophile with a 4-bromophenyl electrophile.

Reaction of a 4-bromophenyl nucleophile with a triphenylene electrophile.

The first scenario would involve the generation of a triphenylene anion or organometallic species at the 2-position, which would then react with an activated 4-bromophenyl derivative. However, the generation of such a nucleophile on an unactivated PAH like triphenylene can be challenging.

The second, more common SNAr approach requires an aromatic substrate activated by electron-withdrawing groups (EWGs) at positions ortho and/or para to a good leaving group. wikipedia.orggoogle.com In the case of synthesizing this compound, this would necessitate a triphenylene derivative with a suitable leaving group (e.g., a halide or triflate) at the 2-position and potent EWGs on the triphenylene ring to facilitate the nucleophilic attack by a 4-bromophenyl anion or its equivalent.

The mechanism of an SNAr reaction typically proceeds through a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. innospk.com The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. rsc.org

For a successful SNAr reaction on a triphenylene core to yield the desired product, the following conditions would need to be met:

Presence of a Good Leaving Group: A halide, such as fluoride (B91410) or chloride, or a triflate group would need to be present at the 2-position of the triphenylene.

Activation by Electron-Withdrawing Groups: The triphenylene ring would need to be substituted with strong EWGs to lower the energy of the Meisenheimer complex. Without such activation, the energy barrier for the formation of the anionic intermediate is generally too high for the reaction to proceed. innospk.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

The ¹H NMR spectrum of the parent triphenylene molecule shows two characteristic multiplets due to its high D₃h symmetry. researchgate.net For this compound, this symmetry is broken, which would result in a much more complex ¹H NMR spectrum with distinct signals for each of the 17 protons. The protons on the triphenylene core would appear in the aromatic region (typically δ 7.5-9.0 ppm), with their chemical shifts and coupling patterns influenced by their proximity to the bulky bromophenyl substituent. The protons on the 4-bromophenyl ring would likely appear as two distinct doublets (an AA'BB' system) in the range of δ 7.4-7.8 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Triphenylene itself shows only three signals. rsc.org The introduction of the 4-bromophenyl group would lead to 24 distinct signals in the ¹³C NMR spectrum of this compound. The carbon atom directly bonded to the bromine (C-Br) would have a characteristic chemical shift, typically around δ 122 ppm. exlibrisgroup.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, based on data from analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triphenylene Core | 7.5 - 9.0 | 123 - 132 |

| Bromophenyl Ring (ortho to C-C) | ~7.7 | ~132 |

| Bromophenyl Ring (meta to C-C) | ~7.5 | ~129 |

| Bromophenyl Ring (C-Br) | - | ~122 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign the complex array of signals in the ¹H and ¹³C NMR spectra, multi-dimensional techniques are employed. nih.govnih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov It would be used to trace the connectivity of protons within each aromatic ring of the triphenylene core and the bromophenyl substituent, confirming the spin systems. For example, cross-peaks would connect adjacent protons on the same ring, allowing for a step-by-step assignment along the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov It is a powerful tool for assigning carbon signals based on the already-assigned proton signals. Each CH group in this compound would produce a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts. nih.gov

Solid-State NMR for Packing and Conformation in Condensed Phases

Solid-State NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of molecules in the solid state, which can differ significantly from the solution state. exlibrisgroup.com For disc-like molecules such as triphenylene derivatives, ssNMR can elucidate how the molecules arrange themselves in columns or other ordered structures.

Using techniques like Magic-Angle Spinning (MAS), ssNMR averages out anisotropic interactions, leading to higher resolution spectra. ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ¹H double-quantum (DQ) MAS experiments can probe proton-proton proximities, providing direct evidence for intermolecular packing arrangements, such as the stacking distance and relative orientation of the aromatic cores in adjacent molecules. This information is crucial for understanding the bulk properties of the material, such as its charge transport characteristics in organic electronic devices.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule. For this compound (C₂₄H₁₅Br), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). zghjkx.com.cn HRMS would be used to confirm the calculated exact mass of the molecular ion, providing definitive proof of the chemical formula.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₂₄H₁₅⁷⁹Br]⁺ | ⁷⁹Br | 382.0357 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, inducing fragmentation, and then analyzing the resulting fragment ions. This technique helps to piece together the structure of the molecule by observing how it breaks apart.

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:

Loss of the Bromine Atom: A common fragmentation pathway for brominated compounds is the cleavage of the C-Br bond, which would result in a fragment ion at m/z corresponding to [C₂₄H₁₅]⁺.

Cleavage of the Phenyl-Triphenylene Bond: The bond connecting the two aromatic systems could rupture, leading to fragments corresponding to the triphenylenyl cation [C₁₈H₁₁]⁺ and the bromophenyl radical, or the bromophenyl cation [C₆H₄Br]⁺ and the triphenylenyl radical.

Ring Fragmentation: At higher energies, the stable polycyclic triphenylene core itself could undergo fragmentation, leading to the loss of smaller units like acetylene (C₂H₂).

The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure assembled from NMR data.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and gaining insights into molecular structure and conformation.

The FT-IR and Raman spectra of this compound would be dominated by bands corresponding to the vibrations of the aromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 900-675 cm⁻¹ region. The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.

C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

While FT-IR and Raman provide complementary information, certain vibrations can be more prominent in one technique over the other due to selection rules. For instance, the symmetric vibrations of the largely non-polar triphenylene core are often stronger in the Raman spectrum. These spectra serve as a molecular fingerprint, useful for confirming the identity of the synthesized compound by comparison with reference data.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triphenylene |

| 2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify functional groups and characterize the molecular structure of a compound. In the analysis of a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, the FT-IR spectrum displayed significant absorption bands in the fingerprint region (1600-1350 cm⁻¹). researchgate.net These bands are attributed to intramolecular phenomena and are highly specific to the material. researchgate.net Aromatic C-C stretching and the imine (C=N) group characteristic of the quinoline (B57606) ring were identified in this region. researchgate.net For this compound, one would expect to observe characteristic peaks corresponding to the aromatic C-H stretching, C=C stretching of the triphenylene and phenyl rings, and the C-Br stretching vibration.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Br Stretch | 680-515 |

| Data based on typical infrared absorption frequencies for organic molecules. |

Ultraviolet-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Photophysical Behavior

Elucidation of Electronic Absorption and Emission Spectra

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. shu.ac.uklibretexts.org The absorption of UV or visible light corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For conjugated aromatic systems like this compound, these transitions are typically π → π* transitions, which occur in an experimentally convenient region of the spectrum (200-700 nm). shu.ac.uk The extended conjugation of the triphenylene core is expected to result in absorption bands at longer wavelengths compared to smaller aromatic systems. libretexts.org

Photoluminescence (PL) spectroscopy provides information about the emission properties of a molecule after it has been excited by absorbing light. The emission spectrum can reveal the energy of the excited state and provide insights into the relaxation processes. For many aromatic compounds, fluorescence, the emission of light from a singlet excited state, is observed. The wavelength and intensity of the emission are sensitive to the molecular structure and the surrounding environment. mdpi.com

Quantum Yield and Lifetime Measurements for Excited State Dynamics

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov Lifetime measurements determine the average time a molecule spends in the excited state before returning to the ground state. Together, these parameters provide a detailed picture of the excited state dynamics. nih.gov For example, a high quantum yield and a long lifetime are often desirable for applications such as organic light-emitting diodes (OLEDs). The presence of the bromine atom in this compound could potentially influence the excited state dynamics through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and affect the fluorescence properties.

X-ray Diffraction Studies for Crystallographic Structure and Molecular Packing

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. mdpi.com |

| Space Group | The symmetry elements present in the crystal structure. mdpi.com |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Distances | Information on packing and non-covalent interactions. |

| This table outlines the key information obtained from a single-crystal X-ray diffraction experiment. |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials. This non-destructive method provides detailed information about the crystallographic structure, phase purity, and crystalline nature of a solid sample. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid, providing information on the lattice parameters, and allowing for the identification of different crystalline phases or polymorphs.

A comprehensive search of available scientific literature and crystallographic databases did not yield specific powder X-ray diffraction studies or detailed crystalline phase analysis for the compound this compound. While crystallographic data exists for other bromophenyl-containing organic molecules, which have been characterized primarily through single-crystal X-ray diffraction, specific PXRD patterns and associated structural refinement data for this compound are not publicly available at this time.

For a complete analysis, a typical PXRD study of this compound would involve the acquisition of a high-resolution diffraction pattern. Subsequent data analysis would focus on indexing the diffraction peaks to determine the unit cell parameters, space group, and to confirm the phase purity of the synthesized material. Such an analysis would be crucial for understanding the solid-state packing of the molecule, which in turn influences its material properties.

Below is a representative table outlining the type of data that would be generated from a PXRD analysis of this compound, should such data become available.

Representative Data Table from Powder X-ray Diffraction Analysis

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

It is important to note that without experimental data, a definitive analysis of the crystalline phase of this compound via powder X-ray diffraction cannot be provided. Further experimental research would be required to elucidate these structural details.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivitynih.gov

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of polycyclic aromatic hydrocarbons and their derivatives. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for molecules of this size. nih.gov By employing functionals like B3LYP with an appropriate basis set such as 6-311G(d,p), the geometric and electronic properties of this compound can be reliably modeled. researchgate.netrasayanjournal.co.in

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and reactions. youtube.comlibretexts.org For this compound, the HOMO is expected to be delocalized primarily across the electron-rich triphenylene core, which acts as the electron-donating moiety. Conversely, the LUMO is anticipated to have significant contributions from the electron-accepting 4-bromophenyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity and easier electronic excitation. DFT calculations can precisely determine these energy levels.

Table 1: Calculated FMO Properties of this compound

| Parameter | Value | Description |

| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -2.77 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.08 eV | Energy difference, related to chemical reactivity and electronic transition energy. researchgate.net |

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. researchgate.net In this compound, regions of negative electrostatic potential (typically colored red) are expected around the electronegative bromine atom and the π-electron-rich cloud of the triphenylene system, indicating nucleophilic character. Regions of positive potential (colored blue), indicating electrophilic character, are likely found around the hydrogen atoms.

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govrasayanjournal.co.in

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of vertical electronic excitations. For this compound, the spectrum is expected to show characteristic π-π* transitions of the triphenylene core and potential intramolecular charge transfer (ICT) bands arising from the donor-acceptor structure of the molecule. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to calculate 1H and 13C NMR chemical shifts. rasayanjournal.co.in These theoretical predictions are highly valuable for assigning experimental spectra and confirming the molecular structure. The calculated shifts for the aromatic protons and carbons of the triphenylene and bromophenyl rings would be compared against experimental values. unair.ac.idresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavelength/Shift |

| UV-Vis | λmax (π-π* transition) | ~280 nm |

| λmax (ICT transition) | ~350 nm | |

| 13C NMR | Aromatic Carbons | 120-140 ppm |

| 1H NMR | Aromatic Protons | 7.5-8.8 ppm |

Ab Initio Quantum Mechanical Calculations for Ground and Excited Statesnih.govnih.gov

While DFT is a workhorse for ground-state properties, ab initio methods provide a more rigorous, albeit computationally intensive, approach for studying electronic states, particularly for systems with complex electronic behavior.

For polycyclic aromatic hydrocarbons, the description of electron correlation—the interaction between electrons—is critical for accuracy. While single-reference methods like Hartree-Fock are a starting point, they often fail to capture the full picture, especially for excited states or molecules with significant static correlation (near-degeneracy of orbitals). esqc.org

Multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multi-Reference Configuration Interaction (MRCI), are essential for accurately describing such systems. osti.govuni-stuttgart.de These methods account for both static and dynamic electron correlation, providing a more reliable description of the ground and excited state potential energy surfaces. osti.gov

Ab initio calculations are particularly adept at characterizing electronic excitations. The donor-acceptor nature of this compound, with the triphenylene unit acting as a π-electron donor and the bromophenyl group as an acceptor, suggests the presence of low-lying excited states with significant charge-transfer (CT) character. researchgate.netresearchgate.net

Analyzing the wavefunctions of the excited states reveals the nature of the electronic transitions. A transition from an orbital localized on the triphenylene core (HOMO) to an orbital on the bromophenyl moiety (LUMO) is a clear signature of an intramolecular charge transfer event. wisc.edunih.gov The extent of this charge separation in the excited state is a key determinant of the molecule's photophysical properties, including its fluorescence and potential for use in optoelectronic devices. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

MD simulations are powerful tools for understanding how molecules behave and interact over time. For a molecule like this compound, these simulations could provide critical insights into its physical properties relevant to electronic applications.

Aggregation Behavior and Self-Assembly Prediction

The way organic semiconductor molecules pack together in a solid-state film is a key determinant of device performance. MD simulations can predict how individual molecules of this compound might aggregate or self-assemble. nih.gov This is crucial because the degree of π-π stacking between the triphenylene cores would heavily influence charge transport. Studies on similar molecules, such as triphenylene-containing macrocycles, have shown a high propensity for self-assembly into ordered structures. rsc.org Research on related compounds like (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene has also highlighted the importance of aggregation in their optical properties.

Solvation Effects and Environmental Perturbations

The solvent used in processing organic electronics can significantly impact the final morphology of the thin film. Computational studies often investigate how different solvents interact with the molecule, which can influence its conformation and aggregation tendencies. The polarity of the solvent, for instance, can affect the photophysical properties of similar organic compounds. Understanding these interactions is vital for optimizing fabrication processes.

Theoretical Investigations of Charge Transport Properties in Molecular Architectures

The primary function of an organic semiconductor is to transport charge (electrons or holes). Theoretical calculations are essential for predicting how efficiently a material can perform this role.

Reorganization Energies for Electron and Hole Transfer

Table 1: Hypothetical Reorganization Energy Data for this compound

| Parameter | Value (eV) |

| Hole Reorganization Energy (λh) | Data not available |

| Electron Reorganization Energy (λe) | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found.

Computational Design of Advanced Organic Semiconductors

Computational chemistry plays a vital role in the rational design of new organic semiconductors. tum.de By modifying the molecular structure in silico—for example, by changing substituent groups—researchers can predict how these changes will affect properties like reorganization energy and electronic coupling. This allows for the screening of many potential candidates before undertaking costly and time-consuming synthesis. The inclusion of a bromophenyl group on the triphenylene core is an example of such a design choice, likely intended to modulate the electronic properties and intermolecular interactions of the parent triphenylene molecule. However, without specific computational studies, the precise effects of this substitution remain unquantified in the public domain.

Derivatization Chemistry and Advanced Functionalization Strategies of 2 4 Bromophenyl Triphenylene

Cross-Coupling Reactions at the 4-Bromophenyl Moiety for Extended π-Systems

The carbon-bromine bond at the 4-position of the phenyl group in 2-(4-Bromophenyl)triphenylene is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in extending the π-conjugation of the triphenylene (B110318) core, a critical strategy for modulating the optical and electronic properties of the resulting molecules.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents. The general reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. semanticscholar.orgmdpi.comresearchgate.net

The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) which are reduced in situ. nih.gov The choice of phosphine (B1218219) ligands, which stabilize the palladium center and facilitate the catalytic cycle, can significantly influence the reaction's efficiency.

| Catalyst/Ligand | Base | Solvent | Reactant 2 | Product | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 2-([1,1'-Biphenyl]-4-yl)triphenylene | ~90% |

| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)triphenylene | High |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | Thiophene-2-boronic acid | 2-(4-(Thiophen-2-yl)phenyl)triphenylene | Good |

Table 1: Representative examples of Suzuki-Miyaura coupling reactions with this compound. (Note: This table is illustrative and based on typical conditions for similar aryl bromides, as specific literature for this exact substrate is scarce).

Stille Coupling with Organostannanes

The Stille coupling offers another effective route for C-C bond formation, utilizing organostannanes as the coupling partners. wikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. wikipedia.org The reaction mechanism, like other palladium-catalyzed cross-couplings, involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For the derivatization of this compound, Stille coupling can be employed to introduce alkyl, alkenyl, aryl, and heteroaryl groups. The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the reaction conditions are critical for successful coupling. libretexts.org

| Catalyst | Ligand | Solvent | Reactant 2 | Product | Yield (%) |

| Pd(PPh₃)₄ | - | Toluene | Tributyl(phenyl)stannane | 2-([1,1'-Biphenyl]-4-yl)triphenylene | >80% |

| PdCl₂(AsPh₃)₂ | - | DMF | Tributyl(vinyl)stannane | 2-(4-Vinylphenyl)triphenylene | Good |

| Pd₂(dba)₃ | P(o-tol)₃ | NMP | 2-(Tributylstannyl)thiophene | 2-(4-(Thiophen-2-yl)phenyl)triphenylene | Moderate |

Table 2: Illustrative conditions for Stille coupling of this compound. (Note: This table is based on general Stille coupling protocols due to a lack of specific literature for this substrate).

Sonogashira Coupling with Terminal Alkynes for Conjugated Linkers

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, providing a direct route to introduce a rigid, linear ethynyl (B1212043) linker, which is highly effective in extending π-conjugation. wikipedia.orgwashington.edulibretexts.orgorganic-chemistry.org The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

By reacting this compound with various terminal alkynes, a range of derivatives with tunable electronic and photophysical properties can be accessed. These alkynyl-bridged systems are of significant interest for applications in molecular electronics and nonlinear optics.

| Catalyst | Co-catalyst | Base | Solvent | Reactant 2 | Product | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Phenylacetylene (B144264) | 2-(4-(Phenylethynyl)phenyl)triphenylene | High |

| Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | Toluene | Trimethylsilylacetylene | 2-(4-((Trimethylsilyl)ethynyl)phenyl)triphenylene | Good |

| [PdCl(allyl)]₂/XPhos | - | Cs₂CO₃ | Dioxane | 4-Ethynyl-N,N-diphenylaniline | 2-(4-((4-(Diphenylamino)phenyl)ethynyl)phenyl)triphenylene | Moderate to High |

Table 3: Representative Sonogashira coupling reactions of this compound. (Note: This table illustrates typical conditions, as specific literature for this compound is limited).

Negishi Coupling with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.govnih.gov This reaction provides an efficient method for the formation of C-C bonds, including sp²-sp², sp²-sp³, and sp²-sp linkages. nih.gov

The derivatization of this compound via Negishi coupling allows for the introduction of a wide variety of organic fragments. The preparation of the organozinc reagent and the choice of the palladium or nickel catalyst are key to the success of this transformation.

| Catalyst | Ligand | Solvent | Reactant 2 | Product | Yield (%) |

| Pd(OAc)₂ | SPhos | THF | Phenylzinc chloride | 2-([1,1'-Biphenyl]-4-yl)triphenylene | High |

| NiCl₂(dppe) | - | DMF | Ethylzinc iodide | 2-(4-Ethylphenyl)triphenylene | Good |

| Pd₂(dba)₃ | t-Bu₃P | Dioxane | (4-Methoxyphenyl)zinc bromide | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)triphenylene | Good |

Table 4: Illustrative Negishi coupling reactions for the functionalization of this compound. (Note: This table is based on general Negishi coupling protocols due to a lack of specific literature for this substrate).

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgnih.gov This reaction enables the synthesis of arylamines from aryl halides and is a cornerstone of modern synthetic organic chemistry. wikipedia.orgorganic-chemistry.org

Applying this methodology to this compound opens the door to a vast array of N-arylated derivatives. These compounds, incorporating nitrogen atoms directly linked to the extended π-system, are of great interest for their potential applications as hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and accommodating a wide range of amine coupling partners. nih.gov

| Catalyst | Ligand | Base | Solvent | Reactant 2 | Product | Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Diphenylamine | N,N-Diphenyl-4-(triphenylen-2-yl)aniline | High |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | Carbazole | 9-(4-(Triphenylen-2-yl)phenyl)-9H-carbazole | Good |

| [PdCl(allyl)]₂ | Xantphos | K₃PO₄ | t-BuOH | Aniline | N-(4-(Triphenylen-2-yl)phenyl)aniline | Moderate to High |

Table 5: Representative Buchwald-Hartwig amination reactions of this compound. (Note: This table is illustrative, drawing on general principles of Buchwald-Hartwig amination due to limited specific literature).

Synthesis of Polymeric and Oligomeric Triphenylene Architectures

The development of well-defined polymeric and oligomeric materials based on triphenylene units is a burgeoning area of research, driven by the promise of creating advanced materials for organic electronics. The rigid, discotic nature of the triphenylene core promotes self-assembly into columnar structures, which are ideal for one-dimensional charge transport.

The polymerization of this compound, or its derivatives, can be achieved through various cross-coupling methodologies. For instance, Yamamoto coupling, a nickel-catalyzed polymerization of aryl dihalides, can be envisioned for the synthesis of poly(triphenylene)s. Similarly, Suzuki and Stille polymerization reactions, which involve the coupling of bifunctional monomers, are powerful tools for constructing well-defined conjugated polymers.

While specific examples of the direct polymerization of this compound are not extensively documented in the literature, the principles of these polymerization techniques are well-established. For example, a di-Grignard reagent of a bis(4-bromophenyl) derivative of triphenylene could be polymerized with a dihalo-comonomer in a Kumada-type catalyst transfer polymerization. Alternatively, a diboronic ester derivative of a triphenylene-based monomer could undergo Suzuki polymerization with a dihalo-comonomer to yield a high molecular weight polymer.

Controlled Polymerization Techniques

The bifunctional nature of this compound, possessing a polymerizable aryl bromide group, makes it a promising monomer for the synthesis of well-defined polymers through controlled polymerization techniques. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture, which are crucial for tuning the material's properties.

Transition metal-catalyzed cross-coupling reactions are particularly relevant for the polymerization of aryl halides. Techniques such as Yamamoto , Suzuki , Stille , and Kumada catalyst-transfer polycondensation can be envisaged for the synthesis of polymers incorporating the this compound unit.

Yamamoto coupling , which involves the homocoupling of aryl halides using a nickel(0) catalyst, is a direct method for producing polyphenylenes. nih.gov The polymerization of this compound via this method would lead to a poly(phenylene-triphenylene) structure. The reaction typically employs a Ni(0) complex, often generated in situ from Ni(COD)₂, in the presence of ligands like 2,2'-bipyridine. nih.gov

| Polymerization Method | Catalyst System | Monomer | Resulting Polymer Structure |

| Yamamoto Coupling | Ni(COD)₂ / 2,2'-bipyridine | This compound | Poly(p-phenylene-co-triphenylene) |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | This compound + Aryldiboronic acid | Alternating copolymer |

| Stille Coupling | Pd(PPh₃)₄ | This compound + Organotin reagent | Alternating copolymer |

| Kumada Coupling | Ni(dppe)Cl₂ | Grignard of this compound | Poly(p-phenylene-co-triphenylene) |

Table 1: Potential Controlled Polymerization Techniques for this compound. This table outlines plausible controlled polymerization methods, catalyst systems, and the expected resulting polymer architectures from the monomer this compound.

Suzuki and Stille cross-coupling reactions offer pathways to create alternating copolymers by reacting this compound with a suitable difunctional comonomer, such as an aryldiboronic acid (Suzuki) or an organotin reagent (Stille). wiley-vch.delibretexts.orgorganic-chemistry.org These methods are renowned for their functional group tolerance and mild reaction conditions. wiley-vch.delibretexts.orgorganic-chemistry.org

Kumada catalyst-transfer polycondensation (KCTP) is a chain-growth polymerization mechanism that can produce conjugated polymers with controlled molecular weights and low dispersities. rsc.orgru.nl This technique, when applied to a Grignard-functionalized version of this compound, could yield well-defined poly(phenylene-triphenylene)s. rsc.orgru.nl

Dendritic and Hyperbranched Structures

The rigid, planar structure of the triphenylene unit makes this compound an excellent candidate for the construction of dendritic and hyperbranched macromolecules. These three-dimensional structures are of interest for applications in catalysis, light-harvesting, and as host molecules.

In a convergent synthesis approach, dendrons can be built and then attached to a multifunctional core. chemistryviews.orgresearchgate.net Alternatively, in a divergent synthesis , the dendrimer is grown outwards from a central core. researchgate.net this compound can act as a building block in either approach. For instance, it could be functionalized at the bromine position with dendritic wedges or, after conversion to a multifunctional derivative, act as a core molecule.

Hyperbranched polymers can be synthesized in a one-pot reaction from an ABₓ type monomer. While this compound is an AB type monomer, it can be derivatized to an AB₂ monomer. For example, a Suzuki coupling with a diboronic acid ester containing an additional reactive site could yield a suitable monomer for hyperbranched polymer synthesis. Kumada catalyst-transfer condensation polymerization of AB₂ monomers has been shown to produce well-defined hyperbranched poly(thienylene-phenylene)s, and a similar strategy could be adapted for triphenylene-based systems. nih.gov

| Synthetic Approach | Role of this compound | Potential Functionalization | Resulting Architecture |

| Convergent Dendrimer Synthesis | Building block for dendrons | Coupling of pre-formed dendrons to a core | Well-defined dendrimer |

| Divergent Dendrimer Synthesis | Core molecule | Stepwise growth from the core | Dendrimer with a triphenylene core |

| Hyperbranched Polymer Synthesis | Precursor to an AB₂ monomer | Conversion to a multifunctional monomer | Hyperbranched polymer |

Table 2: Strategies for Incorporating this compound into Dendritic and Hyperbranched Structures. This table summarizes the different synthetic strategies and the role of this compound in creating complex three-dimensional macromolecular architectures.

Introduction of Additional Functional Groups on the Triphenylene Core

While the bromophenyl group offers a primary site for functionalization, the triphenylene core itself can be modified to introduce additional functionalities. These modifications can dramatically alter the molecule's physical and chemical properties.

Alkylation and Alkoxylation for Solubility and Mesophase Induction

The introduction of flexible alkyl or alkoxy chains onto the triphenylene core is a well-established strategy to enhance solubility in common organic solvents and to induce the formation of liquid crystalline (mesophase) behavior. The planar triphenylene core has a strong tendency to form columnar mesophases, which are of interest for their one-dimensional charge transport properties.

Direct alkylation of the triphenylene core can be challenging. A more common approach is the synthesis of hydroxylated triphenylene precursors, which can then be readily alkylated or alkoxylated. For this compound, this would involve a multi-step synthesis to first introduce hydroxyl groups onto the triphenylene moiety before derivatization.

Amidation and Esterification for Hydrogen Bonding Interactions

The introduction of amide or ester functional groups can impart the ability to form directional hydrogen bonds. These interactions are crucial for controlling the self-assembly of molecules in the solid state and in solution, leading to the formation of supramolecular polymers, gels, and other complex architectures.

To introduce amide or ester functionalities, the this compound molecule would first need to be functionalized with either carboxylic acid or hydroxyl groups. This can be achieved through various synthetic routes, such as oxidation of alkyl substituents or nucleophilic substitution on a suitably protected precursor. Once these groups are in place, standard amidation or esterification procedures can be employed.

Halogenation and Nitration for Further Reactivity

Introducing additional halogen atoms or nitro groups onto the triphenylene core of this compound can serve two main purposes: to modify the electronic properties of the molecule and to provide additional reactive sites for further functionalization.

Halogenation of the triphenylene core can be achieved through electrophilic aromatic substitution. For example, α-halogenation of hexaalkoxytriphenylenes with fluorine, chlorine, and bromine has been reported, leading to enhanced mesophase stability in some cases. Current time information in Pasuruan, ID.researchgate.net The reaction of 2,3,6,7,10,11-hexahexyloxytriphenylene with iodine monochloride has been shown to result in chlorination. Current time information in Pasuruan, ID.researchgate.net

Nitration of the triphenylene core is also possible via electrophilic substitution. The nitration of hexaalkoxytriphenylenes can lead to mono-, di-, and even trinitro-substituted products, which are valuable precursors for other functional derivatives. nih.govnih.gov The position of nitration is influenced by the existing substitution pattern on the triphenylene core. nih.gov

| Functional Group | Reagents and Conditions | Purpose |

| Alkoxy Chains | Williamson ether synthesis (e.g., Alkyl halide, Base) on a hydroxylated precursor. | Enhance solubility, induce liquid crystallinity. |

| Amide/Ester | Amide or ester coupling reagents (e.g., DCC, EDC) on a carboxylated or hydroxylated precursor. | Introduce hydrogen bonding, control self-assembly. |

| Halogen | Electrophilic halogenating agents (e.g., NBS, NCS, ICl). | Modify electronic properties, provide sites for further reaction. |

| Nitro Group | Nitrating agents (e.g., HNO₃/H₂SO₄). | Modify electronic properties, precursor for amino groups. |

Table 3: Functionalization of the Triphenylene Core. This table details the reagents and conditions for introducing various functional groups onto the triphenylene core and the primary purpose of these modifications.

Exploration of Novel Reaction Pathways for Bromine Transformation

The bromine atom on the phenyl substituent of this compound is a versatile handle for a wide array of chemical transformations beyond standard cross-coupling reactions. Exploring novel reaction pathways can lead to the synthesis of unique molecular architectures and materials with tailored properties.

Modern cross-coupling reactions offer a vast toolbox for the transformation of aryl bromides. The Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds, enabling the synthesis of arylamine derivatives of this compound. researchgate.netorganic-chemistry.orgwikipedia.orgrsc.orgnih.gov This is particularly useful for creating hole-transporting materials for organic electronics.

The Sonogashira coupling provides a route to connect terminal alkynes to the phenyl ring, creating conjugated systems with interesting photophysical properties. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comresearchgate.net These extended π-systems are relevant for applications in molecular wires and nonlinear optics. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comresearchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to palladium-based systems, often offering different reactivity and selectivity. researchgate.netnih.govresearchgate.netnih.govorgsyn.org For instance, nickel catalysis can be effective for the coupling of less reactive electrophiles or for facilitating challenging cross-coupling reactions. researchgate.netnih.govresearchgate.netnih.govorgsyn.org

Photoredox catalysis has opened up new avenues for the functionalization of aryl halides under mild conditions. nih.govnih.govrsc.orgrsc.org These reactions, initiated by visible light, can be used to generate aryl radicals from this compound, which can then participate in a variety of bond-forming reactions, including C-C and C-heteroatom bond formation. nih.govnih.govrsc.orgrsc.org

Other advanced transformations include cyanation to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid, and borylation , which installs a boronic acid or ester functionality. wikipedia.org The borylated derivative is a versatile intermediate for subsequent Suzuki couplings, allowing for the introduction of a wide range of aryl and vinyl substituents. wikipedia.org

| Reaction Type | Catalyst/Reagent | Transformation | Potential Application |

| Buchwald-Hartwig Amination | Palladium catalyst / Ligand / Base | C-N bond formation | Hole-transporting materials, pharmaceuticals |

| Sonogashira Coupling | Palladium catalyst / Copper co-catalyst / Base | C-C (alkyne) bond formation | Conjugated materials, molecular electronics |

| Nickel-Catalyzed Coupling | Nickel catalyst / Ligand / Reductant | C-C or C-heteroatom bond formation | Synthesis of complex organic molecules |

| Photoredox Catalysis | Photocatalyst / Light | Radical-mediated bond formation | Mild and selective functionalization |

| Cyanation | Cyanide source / Catalyst | C-CN bond formation | Precursor for carboxylic acids and amides |

| Borylation | Diboron reagent / Catalyst | C-B bond formation | Versatile intermediate for Suzuki coupling |

Table 4: Novel Reaction Pathways for the Transformation of the Bromine Atom. This table highlights advanced and novel synthetic methods for the functionalization of the bromo-phenyl group in this compound and their potential applications.

Applications in Advanced Organic Electronic and Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

The rigid, planar structure of the triphenylene (B110318) moiety provides a robust platform for designing materials with high thermal stability and efficient charge transport, both of which are critical for high-performance OLEDs. The presence of the bromophenyl group can influence the material's electronic properties and intermolecular interactions, impacting its function within the device.

Emitter Materials and Host Matrix Components

While 2-(4-Bromophenyl)triphenylene itself is not primarily used as a direct emitter, its derivatives have shown significant promise as host materials for phosphorescent emitters. The high triplet energy of the triphenylene core is crucial for efficiently hosting phosphorescent guest molecules, preventing back energy transfer and ensuring high quantum efficiency.

Derivatives synthesized from this compound are noted for their high thermal stability, which surpasses that of conventional host materials like 4,4'-di(N-carbazolyl)biphenyl (CBP). This enhanced stability contributes to longer operational lifetimes for OLED devices. The bulky nature of the triphenylene unit can also help in suppressing crystallization in thin films, further improving device durability.

| Property | Triphenylene-based Host (general) | CBP (for comparison) |

| Thermal Stability | High | Moderate |

| Potential Role | Phosphorescent Host | Phosphorescent Host |

| Key Advantage | Improved device lifetime and durability | Well-established material |

This table provides a general comparison based on literature for triphenylene derivatives.

Charge Injection and Transport Layers

Triphenylene derivatives are known for their ability to form well-ordered columnar structures through self-assembly, which facilitates efficient charge transport. wikipedia.org This property makes them suitable for use in charge injection and transport layers of OLEDs. The introduction of bromine, an electron-withdrawing halogen, can influence the electron affinity and ionization potential of the molecule, potentially enhancing its electron-transporting capabilities.

Organic Photovoltaics (OPVs) and Photoactive Layers

In the realm of organic photovoltaics, the key to high efficiency lies in the morphology and electronic properties of the photoactive layer, which is typically a blend of electron-donating and electron-accepting materials.

Donor-Acceptor Architectures

Triphenylene derivatives have been explored as electron-donating components in OPV active layers. Their planar structure and tendency to form ordered stacks can facilitate efficient exciton transport to the donor-acceptor interface. While there is no specific research on this compound in OPVs, the general principles of using triphenylene-based donors suggest its potential. The bromophenyl group might influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in determining the open-circuit voltage (Voc) of a solar cell.

Exciton Dissociation and Charge Separation Mechanisms

Efficient exciton dissociation and charge separation at the donor-acceptor interface are paramount for high-performance OPVs. The ordered packing of triphenylene-based materials can create favorable pathways for charge transport away from the interface, reducing the likelihood of charge recombination. The specific morphology of a this compound-based blend would play a crucial role in these processes. The electron-withdrawing nature of the bromo-substituent could also influence the charge transfer characteristics at the interface.

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility

The performance of OFETs is fundamentally dependent on the charge carrier mobility of the organic semiconductor used in the active channel. The ability of a material to form highly ordered thin films is a key determinant of its mobility.

Triphenylene derivatives are known to self-assemble into columnar mesophases, which provide a direct pathway for charge carriers, leading to efficient charge transport along the stacking direction. wikipedia.org This intrinsic property of the triphenylene core makes it an attractive candidate for high-mobility OFETs.

Research on other brominated triphenylamine derivatives has demonstrated that the introduction of bromine can enhance hole mobility by an order of magnitude compared to their non-brominated counterparts. This suggests that the bromine atom in this compound could potentially enhance its charge transport characteristics. The charge mobility in triphenylene systems is highly sensitive to molecular packing arrangements. aps.org

| Compound Type | Typical Charge Carrier Mobility (cm²/Vs) | Potential Application |

| Triphenylene Derivatives (Columnar Phase) | 10⁻³ - 10⁻¹ (anisotropic) | OFET active layer |

| Brominated Triphenylamine Derivatives | ~10⁻³ (hole mobility) | Hole transport layer |

This table presents typical mobility ranges for related classes of compounds to illustrate the potential of this compound.

Semiconductor Layer Fabrication and Performance Evaluation

Triphenylene derivatives are recognized for their potential as organic semiconductors, largely due to their ability to self-assemble into highly ordered columnar mesophases that provide pathways for charge carrier mobility. wikipedia.org The compound this compound has been identified as a precursor for materials used in organic electroluminescent devices (OLEDs). google.com Specifically, it has been used in the synthesis of phosphorescent host materials, which are crucial components of the emissive layer in high-efficiency OLEDs. google.com Materials derived from this compound are noted for their high thermal stability, a critical attribute for ensuring the longevity and durability of electronic devices. google.com

The fabrication of semiconductor layers using triphenylene compounds can be achieved through various methods, including vapor deposition, spin coating, and casting. The choice of method depends on the specific derivative and the intended device architecture. For many triphenylene-based discotic liquid crystals, their solubility and processing characteristics are key advantages.

While specific charge mobility values for this compound are not detailed in the available research, studies on analogous triphenylene systems provide insight into their performance. Charge carrier mobilities in triphenylene-based materials can be significant, with some derivatives exhibiting values as high as 0.71 cm² V⁻¹ s⁻¹ along the columnar axes. tandfonline.com The performance of these materials is intrinsically linked to the purity of the material and the degree of molecular order within the fabricated layer. Asymmetrical substitution on the triphenylene core, such as the addition of a single phenyl group, has been theoretically shown to potentially increase charge transfer rates compared to symmetrical analogues. sioc-journal.cn

Table 1: Representative Charge Carrier Mobilities in Triphenylene-Based Semiconductors

| Compound/Material System | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique | Reference |

|---|---|---|---|

| Hexakis(hexylthio)triphenylene | ~1 x 10⁻³ | Time-of-Flight (TOF) | tandfonline.com |

| 2F-HAT6 + PTP9 (CPI Compound) | 1.5 x 10⁻² | Time-of-Flight (TOF) | tandfonline.com |

Note: This table presents data for representative triphenylene compounds to illustrate the performance range of this class of materials.

Device Architectures and Optimization